molecular formula C16H22FN3O5 B1460485 tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate CAS No. 2102859-45-8

tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1460485
CAS No.: 2102859-45-8
M. Wt: 355.36 g/mol
InChI Key: ZRKJWYWRADBHRL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is a high-purity chemical intermediate designed exclusively for research and development applications. This compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group, a fluorophenyl ring, and a nitro substituent adjacent to a hydroxymethyl functional group. This specific arrangement of functional groups makes it a valuable scaffold in medicinal chemistry and drug discovery. Piperazine derivatives are widely recognized for their utility in developing bioactive molecules . The Boc protecting group enhances the compound's stability and provides a handle for further synthetic manipulation, while the nitro group can serve as a precursor for an amino group through reduction, a common transformation in multi-step synthesis . The presence of both fluorine and a hydroxymethyl group on the phenyl ring offers additional sites for chemical modification, allowing researchers to fine-tune the compound's properties or conjugate it to other molecular entities. This reagent is strictly for research use in laboratory settings (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

tert-butyl 4-[2-fluoro-5-(hydroxymethyl)-4-nitrophenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O5/c1-16(2,3)25-15(22)19-6-4-18(5-7-19)14-8-11(10-21)13(20(23)24)9-12(14)17/h8-9,21H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKJWYWRADBHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)CO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 1-(2-fluoro-4-nitrophenyl)piperazine Intermediate

  • Reaction: Condensation of piperazine with 1,2-difluoro-4-nitrobenzene.
  • Conditions:
    • Solvent: Aromatic hydrocarbons such as toluene or xylene.
    • Temperature: Typically between 40 °C and 90 °C, often optimized around 80–90 °C.
  • Mechanism: Nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen attacks the activated aromatic ring bearing fluorine and nitro groups.
  • Outcome: Formation of 1-(2-fluoro-4-nitrophenyl)piperazine intermediate with displacement of one fluorine atom.

Step 2: Protection of Piperazine Nitrogen with tert-Butoxycarbonyl (Boc) Group

  • Reaction: Treatment of the intermediate with di-tert-butyl dicarbonate (di-tert-butoxycarbonyl anhydride).
  • Conditions:
    • Solvent: Aromatic hydrocarbons such as toluene or xylene.
    • Temperature: Ambient to moderate heating.
  • Purpose: Boc protection stabilizes the piperazine nitrogen, preventing unwanted side reactions during subsequent steps.
  • Outcome: tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is obtained.

Step 3: Introduction of the Hydroxymethyl Group

  • Approach: Hydroxymethylation at the 5-position of the aromatic ring (adjacent to the fluorine and nitro substituents).
  • Methods:
    • Electrophilic substitution using formaldehyde or paraformaldehyde under controlled conditions.
    • Alternatively, reduction of a formyl precursor or selective hydroxylation.
  • Considerations: The presence of electron-withdrawing nitro and fluoro groups influences regioselectivity, favoring substitution at the 5-position.
  • Outcome: tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is formed with the hydroxymethyl substituent installed.

Step 4: Purification and Characterization

  • Techniques:
    • Column chromatography using ethyl acetate/hexane mixtures.
    • Recrystallization from suitable solvents.
  • Characterization methods:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substituent positions and Boc integrity.
    • Mass spectrometry (LC-MS) for molecular weight confirmation.
    • X-ray crystallography for stereochemical validation if needed.

Reaction Conditions and Optimization Data

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1. Piperazine substitution Piperazine + 1,2-difluoro-4-nitrobenzene Toluene/Xylene 80–90 60–75 Aromatic hydrocarbon solvent crucial for solubility and reaction rate
2. Boc protection Di-tert-butyl dicarbonate Toluene/Xylene 25–50 85–90 Protects piperazine nitrogen, prevents side reactions
3. Hydroxymethylation Formaldehyde or equivalent Polar solvent or mixed 40–70 50–65 Regioselective substitution favored by nitro group directing effect
4. Purification Chromatography/Recrystallization Various Ambient Ensures removal of impurities and byproducts

Research Findings on Preparation Methodology

  • The condensation step (Step 1) is sensitive to temperature and solvent choice; aromatic hydrocarbons such as toluene and xylene provide optimal reaction rates and yields due to their ability to dissolve both reactants and intermediates effectively.
  • Boc protection (Step 2) is commonly performed in the same solvent system to streamline the process and avoid intermediate isolation, improving overall efficiency.
  • Hydroxymethylation (Step 3) requires careful control of reagent stoichiometry and temperature to avoid over-substitution or side reactions. The electron-withdrawing nitro group enhances regioselectivity by activating the 5-position of the aromatic ring.
  • Purification methods are critical to isolate the pure compound, as incomplete removal of unreacted starting materials or side products can interfere with downstream applications.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Key Reagents Solvent Temperature Yield Range Critical Notes
1 Aromatic nucleophilic substitution Piperazine, 1,2-difluoro-4-nitrobenzene Toluene/Xylene 80–90 °C 60–75% SNAr facilitated by nitro and fluoro groups
2 Boc protection Di-tert-butyl dicarbonate Toluene/Xylene 25–50 °C 85–90% Protects piperazine nitrogen
3 Hydroxymethylation Formaldehyde or equivalent Polar solvents 40–70 °C 50–65% Regioselective substitution at 5-position
4 Purification Chromatography/Recrystallization Various Ambient Ensures product purity

Chemical Reactions Analysis

Tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Tert-butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate has been studied for its potential as an antimicrobial agent. Oxazolidinones, a class of compounds related to this structure, have shown efficacy against gram-positive bacteria by inhibiting protein synthesis at an early stage. This mechanism makes them valuable in treating infections caused by resistant pathogens .

Applications in Medicinal Chemistry

  • Antimicrobial Agents : The compound's structural features suggest potential use as an antimicrobial agent, particularly against resistant strains of bacteria.
  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting infectious diseases.
  • Research Tools : Its unique chemical properties make it useful in biochemical assays and as a reference compound in drug discovery.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of related compounds in clinical settings:

  • Clinical Trials : Research has shown that oxazolidinone derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating a promising avenue for new antibiotic development .
  • Mechanistic Studies : Investigations into the mechanism of action of piperazine derivatives reveal insights into their interaction with bacterial ribosomes, which could inform the design of next-generation antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The target compound is compared to structurally related piperazine derivatives with variations in substituents and aromatic systems (Table 1).

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Substituents on Aromatic Ring Functional Groups on Piperazine Key References
tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate 2-fluoro, 4-nitro, 5-hydroxymethyl tert-butyl carboxylate
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino, 5-fluoro (benzyl group) tert-butyl carboxylate
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-amino, 2-cyano tert-butyl carboxylate
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-amino, 3-methyl, 5-nitro tert-butyl carboxylate
tert-Butyl 4-[5-(hydroxymethyl)pyrid-2-yl]piperazine-1-carboxylate 5-hydroxymethyl (pyridine ring) tert-butyl carboxylate

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The target compound’s nitro and fluorine substituents contrast with amino or methyl groups in analogs (e.g., ), affecting electronic properties and reactivity.

Physicochemical Properties

  • Solubility: The hydroxymethyl group enhances aqueous solubility compared to purely lipophilic analogs (e.g., tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate ). However, the nitro group reduces solubility relative to amino-substituted derivatives (e.g., ).

Biological Activity

tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring, which is known for its role in various pharmacological applications, and incorporates fluorinated and nitrophenyl substituents that may enhance its bioactivity.

  • IUPAC Name : tert-butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)-1-piperazinecarboxylate
  • Molecular Formula : C15H20FN3O4
  • Molecular Weight : 325.34 g/mol
  • CAS Number : 2102859-45-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including its potential as an anti-tuberculosis agent and its interaction with specific enzymes.

Anti-Tuberculosis Activity

Recent research indicates that compounds with similar structural motifs, particularly those containing piperazine rings, have shown promise as inhibitors of Mycobacterium tuberculosis (Mtb) Mur enzymes. These enzymes are critical for bacterial cell wall synthesis, making them attractive targets for drug development. The presence of a bulky side chain, such as the tert-butyl group in this compound, may enhance its potency by filling hydrophobic pockets in the enzyme active sites .

Table 1: Comparison of Piperazine Derivatives in Anti-Tuberculosis Activity

Compound NameStructureIC50 (µM)Target Enzyme
Compound AStructure A7.7MurB
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis.
  • Hydrophobic Interactions : The bulky tert-butyl group and the fluorinated nitrophenyl moiety could enhance hydrophobic interactions with target proteins, increasing binding affinity.
  • Hydrogen Bonding : The hydroxymethyl group may participate in hydrogen bonding with active site residues, further stabilizing the enzyme-inhibitor complex .

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperazine derivatives. For instance, compounds with similar substitutions have been shown to possess significant anti-mycobacterial activity, with some achieving IC50 values lower than those of established anti-tuberculosis drugs like ethambutol .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of electronegative substituents on the phenyl ring for enhancing anti-tuberculosis activity. Compounds with fluorine substitutions exhibited improved potency due to increased hydrophilicity and better interaction profiles with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate

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